Cas no 56479-26-6 (1,2-Ethanediamine, N-methyl-N'-[3-(10H-phenothiazin-10-yl)propyl]-)
56479-26-6 structure
Product Name:1,2-Ethanediamine, N-methyl-N'-[3-(10H-phenothiazin-10-yl)propyl]-
CAS-nummer:56479-26-6
MF:C18H23N3S
MW:313.460322618485
CID:348767
PubChem ID:56629344
Update Time:2025-04-19
1,2-Ethanediamine, N-methyl-N'-[3-(10H-phenothiazin-10-yl)propyl]- Chemische en fysische eigenschappen
Naam en identificatie
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- 1,2-Ethanediamine, N-methyl-N'-[3-(10H-phenothiazin-10-yl)propyl]-
- N-methyl-N'-(3-phenothiazin-10-ylpropyl)ethane-1,2-diamine
- DTXSID00718133
- 56479-26-6
- N~1~-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine
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- Inchi: 1S/C18H23N3S/c1-19-12-13-20-11-6-14-21-15-7-2-4-9-17(15)22-18-10-5-3-8-16(18)21/h2-5,7-10,19-20H,6,11-14H2,1H3
- InChI-sleutel: OGJVRWYLJVMTIF-UHFFFAOYSA-N
- LACHT: S1C2C=CC=CC=2N(C2C=CC=CC1=2)CCCNCCNC
Berekende eigenschappen
- Exacte massa: 313.16149
- Monoisotopische massa: 313.16126892g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 7
- Complexiteit: 304
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.7
- Topologisch pooloppervlak: 52.6Ų
Experimentele eigenschappen
- PSA: 27.3
1,2-Ethanediamine, N-methyl-N'-[3-(10H-phenothiazin-10-yl)propyl]- Gerelateerde literatuur
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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